molecular formula C16H16IN2O2+ B14482967 Bis(4-acetamidophenyl)iodanium CAS No. 65084-42-6

Bis(4-acetamidophenyl)iodanium

Cat. No.: B14482967
CAS No.: 65084-42-6
M. Wt: 395.21 g/mol
InChI Key: XVMXWJBAJDJTRN-UHFFFAOYSA-O
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Description

Bis(4-acetamidophenyl)iodanium is a diaryliodonium salt characterized by two 4-acetamidophenyl groups bonded to a central iodine atom in a hypervalent, positively charged state (iodonium ion). Such compounds are widely utilized in organic synthesis as arylating agents due to their ability to transfer aryl groups under mild conditions. The acetamide substituents enhance solubility in polar solvents and may influence electronic properties, making this compound distinct from simpler diaryliodonium salts.

Properties

CAS No.

65084-42-6

Molecular Formula

C16H16IN2O2+

Molecular Weight

395.21 g/mol

IUPAC Name

bis(4-acetamidophenyl)iodanium

InChI

InChI=1S/C16H15IN2O2/c1-11(20)18-15-7-3-13(4-8-15)17-14-5-9-16(10-6-14)19-12(2)21/h3-10H,1-2H3,(H-,18,19,20,21)/p+1

InChI Key

XVMXWJBAJDJTRN-UHFFFAOYSA-O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-acetamidophenyl)iodanium typically involves the reaction of 4-acetamidophenyl iodide with an oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This one-pot synthesis method is efficient and yields the desired iodonium salt in good quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-acetamidophenyl)iodanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone and sulfuric acid are commonly used in the synthesis of this compound.

    Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.

    Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In substitution reactions, the primary products are arylated derivatives, while in coupling reactions, the products are typically biaryl compounds.

Scientific Research Applications

Bis(4-acetamidophenyl)iodanium has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Photoinitiators: The compound can act as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of bis(4-acetamidophenyl)iodanium involves its hypervalent iodine center, which can facilitate various chemical transformations. The compound acts as an electrophilic arylating agent, transferring its aryl group to nucleophiles. This reactivity is attributed to the unique electronic structure of the hypervalent iodine, which stabilizes the transition state and lowers the activation energy of the reaction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Bis(4-acetamidophenyl)iodanium and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₁₆H₁₆IN₂O₂ ~434.1 (estimated) Acetamide, iodonium ion Two acetamidophenyl groups, I⁺
N-(4-Iodophenyl)acetamide C₈H₈INO 261.06 Acetamide, iodo-substituted aryl Single 4-iodophenylacetamide unit
Bis(4-iodophenyl)amine C₁₂H₉NI₂ 421.02 Amine, iodo-substituted aryl Two 4-iodophenyl groups, NH linker
4-Iododiphenyl C₁₂H₉I 280.10 Iodo-substituted aryl Two phenyl rings with single I

*Note: Properties for this compound are inferred from structural analogs .

Physicochemical Properties

  • Thermal Stability :

    • Bis(4-iodophenyl)amine exhibits a melting point of 123–124°C and a boiling point of 412.5±30.0°C, suggesting moderate thermal stability .
    • N-(4-Iodophenyl)acetamide lacks explicit melting/boiling point data but has an ionization energy of 7.87 eV, indicating stability under electron impact conditions .
    • This compound likely decomposes at elevated temperatures due to the labile iodonium ion, a common trait in diaryliodonium salts.
  • Solubility: The acetamide groups in this compound and N-(4-Iodophenyl)acetamide enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 4-iododiphenyl .

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